ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate
Overview
Description
ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol. This compound is widely used in various industries, including pharmaceuticals and agriculture.
Preparation Methods
The synthesis of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves a one-pot procedure. This method is efficient and practical, allowing for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials . The reaction conditions are mild, and the products are obtained in good yields . The traditional two-step synthesis involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives .
Chemical Reactions Analysis
ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide, thiourea, and iodine . The major products formed from these reactions are 2-substituted-4-methylthiazole-5-carboxylates .
Scientific Research Applications
ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of biologically important and medicinally useful agents . This compound has shown significant antileukemic activity on various human cells and exhibited promising antineoplastic potential . It is also used in the preparation of Schiff bases, which have diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These mechanisms contribute to its neuroprotective and anti-neuroinflammatory effects .
Comparison with Similar Compounds
ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as 2,4-disubstituted thiazoles . These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The unique aspect of this compound is its significant antileukemic activity and promising antineoplastic potential .
List of Similar Compounds::Properties
IUPAC Name |
ethyl 2-ethyl-5-methyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-9-6(3)7(10-11)8(12)13-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSXWVUOMUYADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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